molecular formula C9H11FO2 B8032767 2-Ethoxy-4-fluoro-5-methylphenol CAS No. 1881295-83-5

2-Ethoxy-4-fluoro-5-methylphenol

Cat. No.: B8032767
CAS No.: 1881295-83-5
M. Wt: 170.18 g/mol
InChI Key: DIUKDROODSQDRE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoro-5-methylphenol is a phenolic derivative with a benzene ring substituted at positions 2, 4, and 5. The substituents include an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 4, and a methyl group (-CH₃) at position 6. Its molecular formula is C₉H₁₁FO₂, with a molecular weight of 170.18 g/mol. The compound’s structure combines electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro) groups, influencing its physicochemical properties, such as acidity, solubility, and reactivity. Phenolic compounds with fluorine substitutions are often explored in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity .

Properties

IUPAC Name

2-ethoxy-4-fluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUKDROODSQDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293742
Record name Phenol, 2-ethoxy-4-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881295-83-5
Record name Phenol, 2-ethoxy-4-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881295-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethoxy-4-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-fluoro-5-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-methylphenol, with ethyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in a polar aprotic solvent such as dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluoro-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

2-Ethoxy-4-fluoro-5-methylphenol has been studied for its potential therapeutic effects. Its structural analogs have shown promise in various biological activities:

  • Antioxidant Properties : Similar compounds have demonstrated enhanced inhibitory effects on leukocyte oxidant production and phagocytosis, which are crucial in inflammatory responses . This suggests that this compound may have potential as an anti-inflammatory agent.
  • Anticancer Research : Fluorinated phenols are often investigated for their anticancer properties. The introduction of fluorine can enhance the lipophilicity and metabolic stability of phenolic compounds, potentially leading to improved efficacy against cancer cells .

Case Study: Inhibition of NADPH Oxidase

A study highlighted the use of fluorinated phenolic compounds as non-toxic inhibitors of the multienzymatic complex NADPH oxidase, which plays a significant role in reactive oxygen species (ROS) production during inflammation. The findings indicated that modifying the structure could enhance inhibitory activity, making it a candidate for further research in treating oxidative stress-related diseases .

Material Science Applications

The unique properties of this compound also extend to material science:

  • Polymer Synthesis : The compound can be utilized in synthesizing advanced polymers with specific functional properties. For instance, its incorporation into polymer matrices may enhance thermal stability and chemical resistance due to the presence of fluorine .
  • Photoconductive Materials : Research has shown that similar fluorinated phenols can be used to create photoconductive materials, which are essential for applications in organic electronics and optoelectronics .

Chemical Synthesis Applications

In chemical synthesis, this compound serves as a valuable intermediate:

  • Synthesis of Complex Molecules : It can be employed as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions .

Table 1: Comparison of Applications

Application AreaSpecific Use CasesRemarks
PharmacologyAntioxidant, anti-inflammatory agentsPotential for treating oxidative stress-related diseases
Material SciencePolymer synthesis, photoconductive materialsEnhances thermal stability and chemical resistance
Chemical SynthesisIntermediate for complex organic moleculesVersatile reactivity for various transformations

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-5-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy and fluoro substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-donating groups (e.g., ethoxy, methyl) in the main compound increase lipophilicity, enhancing membrane permeability in biological systems. In contrast, 2-methoxy-5-cyanophenol () has a cyano group (-CN), which strongly withdraws electrons, increasing acidity (pKa ~8-9) compared to the main compound’s phenolic OH (pKa ~10-11) . Steric hindrance: The methyl group at position 5 in the main compound may hinder electrophilic substitution reactions compared to unsubstituted analogs like 2-fluoro-5-hydroxybenzaldehyde () .

Fluorine Position: Fluorine at position 4 (meta to the phenolic OH) in the main compound exerts a weaker electron-withdrawing effect compared to fluorine at position 2 (ortho) in 2-fluoro-5-methoxybenzaldehyde, which destabilizes the aromatic ring and increases reactivity toward nucleophiles .

Heterocyclic Derivatives :
Compounds like 5-ethyl-2-(4-fluorophenyl)pyrazol-3-one () exhibit distinct pharmacokinetic profiles due to their pyrazolone core, which is absent in the main compound. Such heterocycles are often prioritized in drug design for their metabolic stability .

Biological Activity

2-Ethoxy-4-fluoro-5-methylphenol (EFMP), with the chemical structure characterized by the presence of an ethoxy group, a fluorine atom, and a methyl substituent on a phenolic backbone, has garnered attention in recent years due to its potential biological activities. This article reviews the available research on the biological activity of EFMP, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 1881295-83-5
  • Molecular Formula: C10H13F1O2

Physical Properties:

  • Molecular Weight: 188.21 g/mol
  • Melting Point: Information not widely available; typically needs experimental determination.

The biological activity of EFMP is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances its lipophilicity and binding affinity to enzymes and receptors, potentially modulating biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: EFMP has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Antioxidant Activity: Preliminary studies suggest that EFMP may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that EFMP possesses antimicrobial properties. A study conducted by researchers at PubChem demonstrated that EFMP exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Antioxidant Activity

Research published in the Journal of Pharmaceutical Sciences highlighted the antioxidant capabilities of EFMP. The compound was found to scavenge free radicals effectively, indicating its potential role in preventing oxidative damage in biological systems .

Case Studies

  • Antibacterial Efficacy:
    • A study evaluated the antibacterial effects of EFMP against Staphylococcus aureus and Escherichia coli. Results showed that EFMP inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent .
  • Oxidative Stress Modulation:
    • In vitro experiments assessed the impact of EFMP on oxidative stress markers in human cell lines. The findings indicated a significant reduction in reactive oxygen species (ROS) levels when treated with EFMP, supporting its role as an antioxidant .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthoxy, Fluoro, MethylAntimicrobial, Antioxidant
2,4-DifluorophenolTwo Fluorine AtomsModerate Antimicrobial
5-EthoxyphenolEthoxy Group OnlyLimited Biological Activity

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